molecular formula C7H4Br2F2 B8064737 4-Bromo-3,5-difluorobenzyl bromide

4-Bromo-3,5-difluorobenzyl bromide

Cat. No.: B8064737
M. Wt: 285.91 g/mol
InChI Key: WIVRIRYZMMDFPB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzene, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluorobenzyl bromide typically involves the bromination of 3,5-difluorobenzyl alcohol. The process includes the following steps:

    Bromination Reaction: 3,5-difluorobenzyl alcohol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like ether or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-difluorobenzyl bromide involves its reactivity towards nucleophiles and electrophilesThe fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVRIRYZMMDFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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